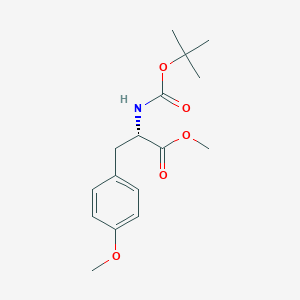

Boc-Tyr(Me)-OMe

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMIHTTUAILLQT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Boc Tyr Me Ome

Optimized Synthetic Pathways for Boc-Tyr(Me)-OMe

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired product with high purity. The key steps involve the protection of the α-amino group, esterification of the carboxylic acid, and selective methylation of the phenolic hydroxyl group.

Strategies for Esterification and N-α-Protection of Tyrosine Derivatives

The initial steps in synthesizing this compound involve the protection of the α-amino and carboxyl functional groups of the parent amino acid, L-tyrosine. The order of these steps can be varied, but typically begins with the protection of the more reactive amino group.

The N-α-amino group is most commonly protected with the tert-butoxycarbonyl (Boc) group due to its stability under a range of conditions and its facile removal with acid. masterorganicchemistry.com This transformation is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comlibretexts.org

Following N-protection, the carboxyl group is converted into a methyl ester. Standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (like thionyl chloride or HCl gas), are employed. libretexts.org Alternatively, starting with L-tyrosine methyl ester, which can be prepared directly from tyrosine, the N-α-Boc group can be introduced subsequently. rsc.org The combination of these steps yields Boc-Tyr-OMe, the immediate precursor for the final O-methylation step. tcichemicals.com

Procedures for Selective O-Methylation of the Tyrosine Phenolic Side Chain

The selective methylation of the phenolic hydroxyl group on the tyrosine side chain is the most critical step in the synthesis of this compound. The challenge lies in modifying the phenol (B47542) without affecting the N-Boc group or the methyl ester, and preventing undesired N-methylation of the carbamate. researchgate.net

The Williamson ether synthesis is a common method, typically employing a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a mild base such as potassium carbonate (K₂CO₃). researchgate.net The reaction conditions must be carefully optimized; for instance, using aqueous potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) has been shown to favor selective phenolic O-alkylation while minimizing the risk of racemization. researchgate.net The choice of base and solvent system is crucial for achieving high chemoselectivity, as stronger bases or different solvents can lead to the formation of O,N-dimethylated byproducts. researchgate.net

Another approach involves the Mitsunobu reaction, though this can also result in side products if not properly controlled. researchgate.net For highly specialized applications, enzymatic methods offer remarkable selectivity. A tandem reaction using tyrosinase to hydroxylate the tyrosine to an L-DOPA residue, followed by methylation with catechol-O-methyltransferase (COMT), provides a biocatalytic route to O-methylation. acs.orgacs.org

Table 1: Comparison of Selected O-Methylation Methods for Tyrosine Derivatives

| Method | Reagents | Advantages | Potential Issues | Citation |

| Williamson Ether Synthesis | MeI, K₂CO₃ / DMSO | Cost-effective, straightforward | Risk of N-methylation, requires optimization | researchgate.net |

| Modified Williamson | aq. KOH / DMSO | High selectivity, no racemization | Requires careful control of conditions | researchgate.net |

| Mitsunobu Reaction | PPh₃, DEAD, MeOH | Mild conditions | Can produce O,N-dimethylated byproducts | researchgate.net |

| Enzymatic Cascade | Tyrosinase, COMT, AdoMet | High selectivity for tyrosine residues | Requires specialized enzymes and cofactors | acs.orgacs.org |

Integration and Utility in Contemporary Peptide Synthesis Methodologies

This compound, and its derivatives, are valuable tools in the assembly of complex peptides. The O-methyl group serves as a permanent protecting group for the tyrosine side chain, preventing unwanted side reactions during peptide elongation.

Applications in Solid-Phase Peptide Synthesis (SPPS)

In Boc-based Solid-Phase Peptide Synthesis (SPPS), the key building block is not this compound itself, but its hydrolyzed form, Boc-Tyr(Me)-OH . this compound serves as a crucial intermediate for the synthesis of this building block. beilstein-journals.orgnih.gov The synthesis involves the saponification (base-mediated hydrolysis) of the methyl ester of this compound to yield the free carboxylic acid, Boc-Tyr(Me)-OH. nih.gov

This resulting amino acid derivative is then used in standard Boc-SPPS protocols. The O-methyl group is stable to the repetitive cycles of trifluoroacetic acid (TFA) treatment required to remove the temporary N-α-Boc group from the growing peptide chain. peptide.com It also remains intact during the final cleavage of the peptide from the resin, which is typically performed with strong acids like hydrofluoric acid (HF). This stability makes it an ideal permanent protecting group for the tyrosine side chain in Boc-SPPS.

Strategies for Solution-Phase Peptide Synthesis Incorporating this compound

This compound is well-suited for use in solution-phase peptide synthesis (SolPPS). mdpi.com In a typical strategy, the N-α-Boc group of this compound can be selectively removed with an acid, yielding H-Tyr(Me)-OMe hydrochloride. This amine component can then be coupled with another N-protected amino acid (e.g., Boc-Xaa-OH) using standard coupling reagents like DCC, EDC, or T3P® to form a dipeptide. libretexts.orgmdpi.comresearchgate.net

Alternatively, this compound can be converted to the carboxylic acid component, Boc-Tyr(Me)-OH, via saponification. rsc.org This acid can then be activated and coupled with an amino acid ester (e.g., H-Xaa-OMe) to elongate the peptide chain. This flexibility allows for its use in various fragment condensation strategies, where smaller protected peptide fragments are synthesized in solution and then combined to create the final, larger peptide. rsc.org

Advanced Protecting Group Chemistry for Boc and Methyl Ester Moieties

The utility of this compound in peptide synthesis is fundamentally reliant on the principles of orthogonal protecting groups. The three key protecting groups involved—the N-α-Boc, the C-terminal methyl ester, and the side-chain O-methyl—have distinct chemical labilities that allow for their selective removal.

Boc (tert-Butoxycarbonyl) Group : This group is highly sensitive to strong acids. masterorganicchemistry.com It is readily cleaved by reagents like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM), which regenerates the free amine. libretexts.orgfiveable.me The mechanism involves the protonation of the carbonyl oxygen or the ether oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide. The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz protecting groups. masterorganicchemistry.comfiveable.me

Methyl Ester (OMe) Group : The methyl ester serves as a simple and effective protection for the carboxylic acid. It is stable to the acidic conditions used for Boc deprotection but is readily cleaved under basic conditions via saponification (e.g., using NaOH or LiOH in a mixture of water and an organic solvent like methanol). libretexts.orgfiveable.me This orthogonality to the Boc group is essential for many solution-phase strategies and for the preparation of Boc-Tyr(Me)-OH for SPPS. rsc.org

O-Methyl (Side-Chain) Group : The methyl ether on the phenolic side chain is a robust, permanent protecting group. It is stable to both the acidic conditions of Boc removal and the basic conditions of methyl ester saponification, as well as to most standard coupling reagents and the final strong-acid cleavage from the resin in SPPS. peptide.com

Table 2: Orthogonality of Protecting Groups in this compound Chemistry

| Protecting Group | Typical Cleavage Condition | Stable To | Role in Synthesis | Citation |

| N-α-Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis | Temporary N-terminal protection | masterorganicchemistry.comlibretexts.orgfiveable.me |

| C-Methyl Ester | Base (e.g., NaOH, LiOH) | Acidic deprotection of Boc | Temporary C-terminal protection | libretexts.orgrsc.orgfiveable.me |

| O-Methyl | Very harsh conditions (e.g., BBr₃) | TFA, Base (saponification), HF | Permanent side-chain protection | researchgate.netpeptide.com |

Investigation of Stereochemical Integrity in Peptide Coupling Reactions

The preservation of stereochemical integrity at the α-carbon is a critical aspect of peptide synthesis. The activation of the carboxylic acid group of an Nα-protected amino acid, a necessary step for amide bond formation, can unfortunately also promote racemization or epimerization. mdpi.com This occurs through the formation of an oxazol-5(4H)-one intermediate, which can lead to a loss of chiral purity in the final peptide product. mdpi.com

Several factors influence the degree of epimerization, including the nature of the activating reagent, the reaction conditions, and the specific amino acid residues involved. For instance, in the synthesis of a dipeptide, the coupling of MeSer(Me) onto the N-methylamino group of MeIle7 using a HATU/DIPEA system resulted in partial epimerization, attributed to the slow reaction rate under basic conditions. mdpi.com Conversely, studies have shown that the use of certain catalysts, such as DBAA, in dehydrative peptide bond formation can effectively suppress epimerization, preserving high stereochemical integrity (dr > 99/1) for a variety of amino acid couplings. mdpi.com

While specific studies focusing exclusively on the epimerization of this compound during peptide coupling are not extensively detailed in the provided context, the general principles of maintaining stereochemical integrity apply. The choice of coupling reagents and reaction conditions is paramount. For example, solution-phase thioesterification of protected peptides has the potential to cause epimerization of the C-terminal residue. nih.gov However, careful selection of the activating agent, such as PyBOP, and short reaction times can significantly minimize this side reaction. nih.gov

Targeted Functionalization and Derivatization Strategies Utilizing this compound

The chemical structure of this compound provides multiple sites for targeted functionalization, enabling the synthesis of a diverse array of derivatives for various applications.

Halogenation and Boronic Acid Functionalization of the Aromatic Ring

The aromatic ring of the tyrosine side chain is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Synthesis of Boc-Tyr(3-I,Me)-OMe:

The iodination of this compound at the 3-position of the aromatic ring is a key transformation. This derivative, Boc-Tyr(3-I,Me)-OMe, serves as a crucial intermediate for further functionalization, particularly in the synthesis of biaryl-linked peptides. nih.gov The synthesis of the corresponding Fmoc-protected amino acid, Fmoc-Tyr(3-I,Me)-OH, proceeds from Boc-Tyr(3-I,Me)-OMe through the removal of the Boc group, hydrolysis of the methyl ester, and subsequent protection with an Fmoc group. nih.govbeilstein-journals.org

Synthesis of Boc-Tyr(3-B(OH)2,Me)-OMe:

The iodo-derivative is a precursor for the synthesis of the corresponding boronic acid derivative, Boc-Tyr(3-B(OH)2,Me)-OMe, via a Miyaura borylation reaction. nih.gov This boronic acid derivative is instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.gov For instance, Boc-Tyr(3-B(OH)2,Me)-OH, obtained after hydrolysis of the methyl ester, is coupled in the solid-phase synthesis of biaryl bicyclic peptides. nih.govbeilstein-journals.org

| Starting Material | Reaction | Product | Key Application |

|---|---|---|---|

| This compound | Iodination | Boc-Tyr(3-I,Me)-OMe | Intermediate for borylation and peptide synthesis nih.govbeilstein-journals.org |

| Boc-Tyr(3-I,Me)-OMe | Miyaura Borylation | Boc-Tyr(3-B(OH)2,Me)-OMe | Precursor for Suzuki-Miyaura cross-coupling reactions nih.gov |

Synthesis of Chiral Phosphinite Ligands Derived from this compound

Chiral phosphinite ligands are a significant class of ligands used in asymmetric catalysis. researchgate.net The hydroxyl group of the tyrosine side chain in protected amino acid derivatives can be functionalized to create such ligands.

Synthesis of Boc-Tyr(OPPh2)-OMe:

The synthesis of the chiral phosphinite ligand Boc-Tyr(OPPh2)-OMe has been reported. researchgate.netresearchgate.net These types of amino acid-derived phosphinites readily form complexes with transition metals like palladium(II) and platinum(II). researchgate.netresearchgate.net Such complexes are of interest for their potential applications in asymmetric catalysis, including reactions like asymmetric transfer hydrogenations and Heck reactions. researchgate.netresearchgate.net The design and synthesis of these chiral ligands are driven by the need for efficient and selective catalysts for the production of enantiomerically enriched compounds. tcichemicals.com

Precursor Role in Radiosynthesis Applications

Modified amino acids are crucial as tracers in medical imaging techniques like Positron Emission Tomography (PET). This compound and its derivatives can serve as precursors in the synthesis of radiolabeled compounds. For example, Boc-(RS)-Tyr-OMe has been used in the preparation of [18F]FET-OMe, an analog of the PET tracer [18F]FET, for brain tumor imaging. nih.gov The synthesis involves the alkylation of the phenolic hydroxyl group with a fluorine-18 (B77423) labeled alkylating agent. nih.gov The Boc and methyl ester protecting groups are subsequently removed to yield the final radiotracer. The development of such novel radiotracers is essential for improving diagnostic imaging in oncology.

Applications in Complex Peptide and Organic Molecule Synthesis

Design and Elaboration of Bioactive Peptides Incorporating O-Methyltyrosine

The incorporation of O-methyltyrosine, facilitated by the use of its Boc-protected precursor, is a key strategy in the development of novel peptide-based therapeutics. This modification allows for the fine-tuning of a peptide's pharmacological properties.

| Strategy | Effect on Peptide Properties | Rationale |

| O-methylation of Tyrosine | Increased enzymatic stability | The methyl group protects the phenolic hydroxyl group from enzymatic modification or degradation. chemimpex.comchemrxiv.orgnih.gov |

| O-methylation of Tyrosine | Enhanced solubility in non-polar environments | The methyl ether is less polar than the hydroxyl group, which can improve solubility characteristics. chemimpex.comchemimpex.com |

Boc-Tyr(Me)-OMe is instrumental in the synthesis of various peptide-based drug candidates, including neuropeptides and hormone analogs. chemimpex.com The introduction of O-methyltyrosine can significantly alter the biological activity of these peptides, often converting an agonist into an antagonist or enhancing its antagonistic properties. nih.govnih.gov This is a crucial aspect of designing drugs that can block specific physiological pathways. For instance, novel antagonists for growth hormone-releasing hormone (GHRH) have been developed incorporating O-methyltyrosine, which have shown potential in cancer therapy. nih.gov The ability to systematically modify peptide sequences with residues like O-methyltyrosine allows researchers to explore structure-activity relationships and optimize drug candidates. nih.govnih.gov

The synthesis of specific peptide antagonists is a prominent application of this compound. A notable example is in the development of Angiotensin II (ANG II) receptor antagonists. The substitution of tyrosine with O-methyltyrosine in ANG II analogues has led to the creation of potent and competitive antagonists. nih.gov One such antagonist, [Sar1,Tyr(Me)4]ANG II, also known as sarmesin, demonstrates high antagonist activity. nih.govnih.gov However, the structural requirements for this activity are stringent, as modifications at other positions can significantly reduce its potency. nih.gov These findings underscore the critical role of the O-methyltyrosine residue in the antagonist's interaction with the angiotensin receptor. nih.gov

| Angiotensin II Analog | Modification | Biological Activity | pA2 Value |

| [Sar1,Tyr(Me)4]ANG II | Tyr at position 4 replaced with Tyr(Me) | Competitive Antagonist | 8.1 nih.gov |

| [Sar1,Phe4]ANG II | Tyr at position 4 replaced with Phe | Competitive Antagonist with significant agonist activity | 7.9 nih.gov |

| [Sar1,Tyr(Me)4,Ile8]ANG II | Tyr at position 4 replaced with Tyr(Me) and Phe at position 8 with Ile | Weaker Antagonist | 6.6 nih.gov |

O-methyltyrosine is a key structural component in many potent antagonists of vasopressin and oxytocin (B344502). nih.govpeptide.com The incorporation of this modified amino acid at position 2 of oxytocin analogues has been shown to yield compounds that inhibit the actions of both oxytocin and vasopressin. nih.govnih.gov For example, [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin is a highly potent antagonist of the vasopressor response to arginine-vasopressin. acs.org These antagonists are valuable tools for studying the physiological roles of these hormones and have therapeutic potential, for instance, in preventing premature labor. bioscientifica.com The development of these antagonists often involves solid-phase peptide synthesis, where this compound is a crucial reagent. nih.gov

Role in the Preparation of Specific Peptide Antagonists (e.g., Angiotensin II Receptor Antagonists)

Advanced Peptidomimetic Construction Utilizing this compound

Beyond its use in linear and simple cyclic peptides, this compound is a key player in the construction of more complex peptidomimetics, such as biaryl bicyclic peptides.

A sophisticated application of this compound is in the synthesis of biaryl bicyclic peptides. beilstein-journals.orgnih.gov This is achieved through a multi-step process that includes the solid-phase synthesis of a linear peptide containing both a halogenated amino acid and a boronic acid-functionalized amino acid. beilstein-journals.orgbeilstein-journals.org this compound is a precursor for synthesizing the necessary boronic acid derivative, Boc-Tyr(3-B(OH)2,Me)-OH. beilstein-journals.orgbeilstein-journals.org An intramolecular Suzuki-Miyaura cross-coupling reaction is then employed to form the biaryl linkage, creating a monocyclic peptide on the resin. beilstein-journals.orgbeilstein-journals.orgtdx.cat Subsequent removal of the Boc protecting group and a final macrolactamization step yield the desired biaryl bicyclic peptide. beilstein-journals.orgnih.gov This methodology allows for the creation of novel peptide architectures with constrained conformations, which can lead to enhanced biological activity and selectivity. beilstein-journals.orgnih.gov

Contribution to General Complex Organic Synthesis

The protected amino acid derivative, this compound, serves as a valuable and versatile building block in the broader field of complex organic synthesis, extending beyond simple peptide chain elongation. Its inherent structural features—a protected amine, an activated carboxylic acid in the form of a methyl ester, and a modified phenolic side chain—make it a strategic starting point or a key intermediate in the assembly of intricate molecular architectures. chemimpex.comchemimpex.com Its stability and compatibility with a diverse range of reaction conditions further enhance its utility for chemists. chemimpex.com

This compound and its close analogs function as crucial intermediates in the multi-step synthesis of complex organic molecules. chemimpex.com The compound's structure allows for selective chemical modifications, which is essential for building sophisticated molecular frameworks. chemimpex.com

One significant application is in the synthesis of L-DOPA-containing dipeptides. Researchers have demonstrated that N-Boc-Tyr-OMe can undergo ortho-hydroxylation using reagents like 2-iodoxybenzoic acid. This reaction proceeds through a reactive DOPA quinone intermediate, which can then be coupled with other N-Boc-protected amino acids to form the desired dipeptides. academie-sciences.fr This strategy showcases the utility of the protected tyrosine scaffold in introducing the catechol functionality characteristic of L-DOPA into a peptide sequence. academie-sciences.fr

Furthermore, the aromatic ring of tyrosine derivatives like Boc-Tyr-OMe is a platform for metal-catalyzed C-H functionalization reactions, a powerful tool for creating complex molecular structures. For instance, rhodium-catalyzed C-H arylation has been successfully performed on a related tyrosine derivative, Boc-Tyr-OMe bearing a C3-tert-butyl blocking group, to introduce an aryl group at the remaining ortho position of the phenolic ring. chinesechemsoc.org This type of directed functionalization allows for the precise construction of biaryl linkages, which are common motifs in natural products and pharmacologically active molecules. The ability to perform such modifications on a fully protected amino acid intermediate is a testament to its role as a robust building block in complex synthesis. chinesechemsoc.org

The research findings below highlight specific examples where protected tyrosine derivatives serve as key intermediates.

| Starting Intermediate | Reaction Type | Key Reagents | Resulting Structure/Product | Reference |

|---|---|---|---|---|

| N-Boc-Tyr-OMe | Ortho-hydroxylation | 2-Iodoxybenzoic acid | L-DOPA dipeptides | academie-sciences.fr |

| Boc-Tyr-OMe with C3-tBu group | Rh-catalyzed C–H arylation | [RhCl(PPh3)3], phosphinite cocatalyst, Cs2CO3 | Ortho-arylated tyrosine derivative | chinesechemsoc.org |

| Boc-Tyr(O-allyl)-OH | Ring-closing metathesis | Grubbs second-generation catalyst | Alkenyl phenyl ether macrocycles | nih.gov |

Recently, activated 2,5-diketopiperazines (DKPs), such as mono-Boc-protected DKPs, have been recognized as important building blocks for peptide synthesis through sequential elongation. acs.orgnih.gov This strategy offers an alternative to traditional linear peptide synthesis. A recently developed protocol facilitates the synthesis of these mono-Boc-DKPs from readily available N-4-methoxybenzyl (N-PMB)-amino acids and amino acid methyl esters. acs.org The process involves dipeptide formation, cyclization to a PMB-DKP, protection with a Boc group, and finally, removal of the PMB group to yield the activated mono-Boc-DKP. acs.orgnih.gov

These bench-stable mono-Boc-DKP intermediates can then be used for peptide elongation. acs.org The synthetic utility of this method has been demonstrated in the synthesis of a pentapeptide, Boc-L-Tyr(t-Bu)-Gly-L-Phe-Gly-L-Val-OtBu, which was achieved through a twofold peptide elongation using two different mono-Boc-DKP building blocks. acs.org

The process involves the reaction of an amino acid ester (e.g., tert-butyl L-valinate) with a mono-Boc-DKP, such as cyclo(Boc-L-Phe-Gly-), to form a tetrapeptide. This product can then be reacted with a second, different mono-Boc-DKP. For example, the synthesis of the Leu-enkephalin pentapeptide was accomplished by reacting cyclo(Boc-L-Tyr(t-Bu)-Gly-) with the tripeptide H-Gly-L-Phe-L-Leu-Ot-Bu, yielding the target molecule with good yield and high optical purity. acs.orgnih.gov This demonstrates that DKP-based strategies, which rely on intermediates that can be derived from compounds like this compound, are a powerful tool for the assembly of complex peptides.

The table below summarizes the key steps and outcomes of a DKP-based peptide synthesis.

| Reactant 1 | Reactant 2 | Key Outcome | Significance | Reference |

|---|---|---|---|---|

| cyclo(Boc-L-Phe-Gly-) | tert-Butyl L-valinate | Formation of a Boc-protected tetrapeptide | Demonstrates first elongation step with a mono-Boc-DKP | acs.org |

| cyclo(Boc-L-Tyr(t-Bu)-Gly-) | H-Gly-L-Phe-L-Leu-Ot-Bu | Synthesis of Leu-enkephalin pentapeptide | Application of DKP strategy to synthesize a biologically active peptide | acs.orgnih.gov |

Biochemical and Biological Research Applications of Boc Tyr Me Ome Containing Constructs

General Enzymatic Interactions of Boc-Protected Amino Acid Derivatives in Peptide Formation

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, including enzymatic peptide synthesis (EPS). thermofisher.comresearchgate.net In EPS, proteases are used to catalyze the formation of peptide bonds, often with high stereo- and regioselectivity, which can reduce the need for extensive side-chain protection. thieme-connect.de Boc-protected amino acid esters, such as Boc-Tyr-OMe, can serve as acyl donor substrates for various proteases. researchgate.net The enzyme facilitates the transfer of the Boc-aminoacyl moiety to an amino component, forming a new peptide bond. researchgate.net

The choice of enzyme, solvent system, and reaction conditions significantly impacts the efficiency of the coupling reaction. For instance, subtilisins (B1170691) and proteinase K have been shown to catalyze the synthesis of taurine-containing peptides using N-acylated amino acid esters like Boc-Tyr-OMe as substrates. researchgate.net The reaction is often carried out in non-aqueous solvents with low water content to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net The Boc group's stability under these conditions, coupled with its straightforward removal using mild acids like trifluoroacetic acid (TFA), makes it a versatile tool in chemoenzymatic peptide synthesis strategies. thermofisher.comwikipedia.org

| Enzyme Class | Example | Substrate Type | Key Feature |

| Serine Proteases | Subtilisin, α-Chymotrypsin | N-Acyl-amino acid esters | Catalyze peptide bond formation in organic solvents. researchgate.net |

| Cysteine Proteases | Papain | Acylamino acid alkyl esters | Effective at alkaline pH, minimizing secondary hydrolysis. researchgate.net |

Applications in Bioconjugation Chemistry

Bioconjugation involves the covalent attachment of molecules to biomolecules like proteins or peptides to create novel constructs with enhanced properties. Derivatives of Boc-Tyr(Me)-OMe are valuable in this field for creating targeted therapeutics and diagnostic agents. chemimpex.com

Strategies for Attaching Biomolecules to Therapeutic Agents for Targeted Delivery

Amino acid derivatives are frequently used to link therapeutic agents to targeting moieties, such as peptides or antibodies, to improve their delivery to specific cells or tissues. nih.gov This approach can enhance the therapeutic efficacy and reduce off-target side effects. The tyrosine residue, in particular, offers a versatile handle for bioconjugation due to its phenolic side chain. rsc.orgnih.gov

Strategies for bioconjugation involving tyrosine derivatives often exploit the reactivity of the phenol (B47542) ring. For example, tyrosinase can be used to oxidize the tyrosine residue to an ortho-quinone, which can then react with various nucleophiles to form stable conjugates. nih.gov This enzymatic approach offers high selectivity for tyrosine residues under mild conditions. nih.gov Chemical methods, such as diazonium coupling, also target tyrosine residues for modification. rsc.org The ability to incorporate protected and modified tyrosine derivatives like this compound into peptides allows for precise control over the site of conjugation.

Research Contributions in Neuroscience and Neurotransmitter Analog Studies

Tyrosine is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. nih.govtandfonline.com Consequently, tyrosine derivatives are of significant interest in neuroscience for studying brain function and developing treatments for neurological disorders. ontosight.aiontosight.ai

Development of Novel Drug Candidates for Neurological Disorders

Modified amino acids, including derivatives of tyrosine, are integral to the development of new drugs for neurological conditions. chemimpex.comontosight.ai By altering the structure of natural amino acids, researchers can create peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation, increased blood-brain barrier permeability, and altered receptor binding affinity. peptide.commdpi.com

This compound and similar protected amino acids serve as essential building blocks in the synthesis of these novel drug candidates. chemimpex.com The O-methylation of the tyrosine residue can influence the molecule's hydrophobicity and its interaction with biological targets. For instance, O-methyltyrosine has been incorporated into potent vasopressin and oxytocin (B344502) antagonists. peptide.com Research has also explored the use of tyrosine derivatives in the development of treatments for conditions like Parkinson's disease, where dopamine pathways are affected. researchgate.net Brain-on-a-chip models are emerging as valuable platforms for screening the efficacy and delivery of such candidate compounds. nih.gov

| Neurological Target | Therapeutic Strategy | Role of Tyrosine Derivatives |

| Dopamine System | Development of DOPA-containing peptidomimetics | Precursors for neuroactive peptides with potential anti-Parkinsonian activity. researchgate.net |

| Vasopressin/Oxytocin Receptors | Synthesis of receptor antagonists | Incorporation of O-methyltyrosine to enhance antagonist potency. peptide.com |

| Blood-Brain Barrier | Creation of brain-penetrating peptides | Use of N-methylated amino acids to improve passive diffusion across the BBB. peptide.com |

Investigating the Role of Tyrosine Derivatives in Brain Function and Mood Regulation

The fundamental role of tyrosine as a neurotransmitter precursor makes its derivatives valuable tools for investigating brain chemistry and its impact on mood and cognitive function. ontosight.airesearchgate.net Studies have shown that tyrosine supplementation can influence cognitive performance, particularly under stressful conditions, by supporting the synthesis of dopamine and norepinephrine. hmn24.com

Research using modified tyrosine derivatives helps to dissect the complex relationship between catecholamine synthesis and brain function. researchgate.net For example, N-acetyl-L-tyrosine (NALT), a more soluble form of L-tyrosine, is used in research to study its effects on cognitive enhancement and mood regulation. patsnap.com By systematically modifying the tyrosine structure, as is done with this compound in synthetic routes, scientists can create specific probes and analogs to study receptor interactions and neurotransmitter pathways with greater precision. chemimpex.com This research contributes to a deeper understanding of the biochemical basis of mood, attention, and various neurological processes. ontosight.aihmn24.com

Broad Investigations into Cellular Processes Modulated by Derived Peptides

Peptides derived from this compound and other modified amino acids are employed to study a wide range of cellular processes. The ability to create custom peptides allows researchers to mimic or inhibit specific protein-protein interactions, probe enzymatic activity, and investigate cellular signaling pathways. medsci.orgrsc.org

For instance, peptides can be designed to act as cell-penetrating peptides (CPPs), which can transport various molecular cargoes across the cell membrane. diva-portal.orgnih.gov This is particularly useful for delivering therapeutic agents or imaging probes into cells. The inclusion of modified amino acids can enhance the stability and efficacy of these CPPs. peptide.com Furthermore, synthetic peptides are used to study fundamental cellular events like endocytosis, protein folding, and the regulation of gene expression. diva-portal.orgnih.gov The versatility of solid-phase peptide synthesis, which heavily relies on protected amino acids like this compound, enables the creation of a vast array of peptide tools for exploring the intricacies of cellular biology. thermofisher.commedsci.org

Modulatory Effects on Cell Signaling Pathways

The reversible phosphorylation of tyrosine residues by protein tyrosine kinases (PTKs) and dephosphorylation by protein tyrosine phosphatases (PTPs) is a fundamental mechanism for controlling signal transduction. acs.org These signaling cascades regulate cell proliferation, differentiation, metabolism, and survival. Dysregulation of tyrosine phosphorylation is implicated in many diseases, including cancer and metabolic disorders. acs.orgcreative-proteomics.com

Constructs containing the O-methyl-L-tyrosine (Tyr(Me)) residue, synthesized using this compound, are powerful tools for dissecting these pathways. chemimpex.com Since the methyl group on the phenol ring prevents the addition of a phosphate (B84403) group by kinases, peptides containing Tyr(Me) can act as competitive inhibitors or stable probes of protein-protein interactions that are normally regulated by phosphorylation. molbiolcell.orgmolbiolcell.org

Key research applications include:

Inhibition of Receptor Tyrosine Kinase (RTK) Dimerization: Many RTKs, such as the epidermal growth factor receptor (EGFR), are activated upon dimerization, which is stabilized by interactions within their transmembrane domains. molbiolcell.orgmolbiolcell.org Short synthetic peptides corresponding to these transmembrane domains can disrupt receptor dimerization and inhibit downstream signaling. molbiolcell.org Incorporating Tyr(Me) into such peptides ensures that the peptide itself is not subject to phosphorylation, making it a stable inhibitor to study the specific role of receptor interactions. molbiolcell.org

Probing G-Protein-Coupled Receptor (GPCR) Activation: GPCRs are the largest family of cell surface receptors and mediate a vast array of physiological responses. nih.gov The interaction of peptide ligands with their cognate GPCRs induces conformational changes that trigger intracellular signaling. nih.gov By replacing a key tyrosine in a peptide ligand with Tyr(Me), researchers can investigate the importance of that specific hydroxyl group for binding and receptor activation, independent of its potential phosphorylation. biorxiv.orgdiva-portal.org This modification helps to delineate the structural requirements for ligand-induced signaling from phosphorylation-dependent events. biorxiv.org

Studying Substrate Specificity of Protein Tyrosine Phosphatases (PTPs): Peptides containing Tyr(Me) can be used in studies of PTPs, such as PTP1B and TC-PTP, which are critical regulators of insulin (B600854) signaling. acs.org Since these peptides cannot be dephosphorylated, they can be used in binding assays to understand how different residues flanking the tyrosine contribute to the affinity and specificity of PTP-substrate interactions without the complication of enzymatic turnover. acs.org

Table 1: Applications of Tyr(Me)-Containing Constructs in Cell Signaling Studies

| Research Area | Application of Tyr(Me) Construct | Signaling Pathway Studied | Rationale for Tyr(Me) Use | Reference |

|---|---|---|---|---|

| Receptor Dimerization | Inhibitory transmembrane peptides | Receptor Tyrosine Kinase (RTK) pathways (e.g., ErbB/EGFR) | Blocks phosphorylation, providing a stable inhibitor of receptor-receptor interactions. | molbiolcell.orgmolbiolcell.org |

| Ligand-Receptor Interaction | Modified peptide ligands | G-Protein-Coupled Receptor (GPCR) signaling | Isolates the structural role of the tyrosine side chain from its role as a phosphorylation site. | nih.govbiorxiv.org |

| Enzyme-Substrate Interaction | Stable substrate analogs | Protein Tyrosine Phosphatase (PTP) activity | Acts as a non-reactive binder to study enzyme affinity and specificity for substrates. | acs.orgacs.org |

Studies Related to Gene Expression

Gene expression is a tightly regulated process controlled by a host of proteins, including transcription factors that bind to specific DNA sequences to activate or repress gene transcription. cellestia.com Post-translational modifications (PTMs) of these factors, including phosphorylation and methylation, play a critical role in modulating their activity. creative-proteomics.comwikipedia.org

The use of this compound in synthesis has been revolutionized by the advent of genetic code expansion (GCE) technology. scripps.eduacs.org This technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as O-methyl-L-tyrosine (OMeY), directly into proteins in living cells. mdpi.com An engineered aminoacyl-tRNA synthetase (aaRS) specifically charges a suppressor tRNA with OMeY, which then delivers the ncAA to the ribosome in response to a designated codon (typically the amber stop codon, UAG) in the messenger RNA (mRNA). acs.org

This powerful methodology provides an unprecedented ability to study gene expression:

Probing Transcription Factor Activity: By incorporating OMeY into a transcription factor at a specific tyrosine site, researchers can investigate how phosphorylation at that position affects the factor's ability to bind DNA, recruit co-activators or co-repressors, and ultimately regulate the expression of its target genes. nih.govresearchgate.net For example, the transcription factor REST is known to regulate the expression of the tyrosine hydroxylase (TH) gene. nih.gov Using GCE to create a REST variant where a key tyrosine is replaced by OMeY would allow scientists to determine if phosphorylation of that site is necessary for its regulatory function.

Controlling Gene Expression and Metabolic Pathways: GCE can be used to make the expression of an essential gene dependent on the presence of an ncAA. mdpi.com In one study, researchers modified the srfAA gene, which is critical for the production of the antimicrobial peptide surfactin (B1297464) in Bacillus subtilis, by introducing an amber codon. mdpi.com The full-length, functional SrfAA protein could only be synthesized when OMeY was supplied in the growth medium. mdpi.com This created a molecular switch, allowing for precise temporal control over the surfactin biosynthesis pathway, effectively decoupling cell growth from the production phase and demonstrating direct control over the functional outcome of gene expression. mdpi.com

Table 2: Research Findings Related to Gene Expression Using O-methyl-L-tyrosine (OMeY)

| Organism | Target Protein/Gene | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Escherichia coli | Dihydrofolate reductase (DHFR) | Genetic code expansion with an engineered TyrRS/tRNA pair. | Demonstrated the first successful, high-fidelity (>99%) incorporation of OMeY into a protein in a living organism. | researchgate.net |

| Bacillus subtilis | SrfAA (Surfactin synthetase) | OMeY-dependent translation via an amber stop codon in the srfAA gene. | Enabled precise control over the expression of the surfactin biosynthetic operon, separating the production phase from the cell growth phase. | mdpi.com |

| Yeast (S. cerevisiae) | GFP Reporter | Genome-wide screen for enhanced ncAA incorporation. | Identified multiple gene deletions that indirectly improve the efficiency of OMeY incorporation, advancing GCE technology. | biorxiv.org |

| General Application | Transcription Factors (e.g., REST) | Proposed GCE application. | Incorporating OMeY at specific tyrosine sites can elucidate the role of phosphorylation in transcription factor activity and target gene regulation. | cellestia.comnih.gov |

Advanced Analytical Methodologies for Research and Characterization of Boc Tyr Me Ome and Its Derivatives

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the detailed chemical structure of Boc-Tyr(Me)-OMe and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. doi.orgrsc.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in a molecule. For Boc-L-tyrosine methyl ester, a related compound, characteristic chemical shifts are observed for the protons of the tert-butoxycarbonyl (Boc) protecting group, the aromatic ring of the tyrosine side chain, the alpha-carbon, and the methyl ester group. chemicalbook.com For instance, the nine equivalent protons of the Boc group typically appear as a singlet around 1.4 ppm. doi.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. For example, in Boc-L-tyrosine methyl ester, the carbonyl carbons of the Boc group and the methyl ester, the carbons of the aromatic ring, the alpha-carbon, and the carbons of the Boc and methyl ester groups all have characteristic chemical shifts. chemicalbook.com

While ¹⁹F NMR is not directly applicable to this compound itself, it becomes a powerful tool when fluorine-containing derivatives are synthesized. This technique is highly sensitive to the chemical environment of the fluorine atoms, providing valuable structural and conformational information.

Illustrative ¹H NMR Data for a Boc-Tyr Derivative:

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.95 - 7.03 |

| Aromatic Protons | 6.66 - 6.74 |

| Alpha-Proton | 4.01 |

| Beta-Protons | 2.71 - 2.89 |

| Boc Group Protons | 1.33 |

| Data derived from representative spectra of Boc-L-tyrosine. chemicalbook.com |

Illustrative ¹³C NMR Data for a Boc-Tyr Derivative:

| Assignment | Chemical Shift (ppm) |

| Carboxyl Carbon | 173.74 |

| Boc Carbonyl Carbon | 155.78 |

| Aromatic Carbons | 129.96, 127.98, 114.87 |

| Alpha-Carbon | 55.50 |

| Beta-Carbon | 35.61 |

| Boc Group Carbons | 28.13 |

| Data derived from representative spectra of Boc-L-tyrosine. chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which further confirms its structure. doi.orgchemimpex.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, often as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. doi.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. doi.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. This provides valuable information about the connectivity of the atoms within the molecule. For example, the loss of the Boc group or the methyl ester group would result in characteristic fragment ions. beilstein-journals.orgbeilstein-journals.org

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Chromatographic methods are essential for separating this compound from impurities and for analyzing the composition of complex mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. chemimpex.comchemimpex.com The compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the compound. The time it takes for the compound to elute from the column, known as the retention time, is a characteristic property that can be used for identification. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. Purity levels of ≥98% or ≥99% are often reported for commercial samples. chemimpex.comchemimpex.com

HPLC is also crucial for determining the diastereomeric excess of chiral compounds. researchgate.net When synthesizing peptides or other chiral molecules using this compound, it is important to ensure that the desired stereochemistry is maintained. Chiral HPLC, which uses a chiral stationary phase, can be used to separate and quantify the different stereoisomers. This is critical for applications in drug discovery and development, where the biological activity of a molecule is often highly dependent on its stereochemistry.

X-ray Crystallography for Detailed Solid-State Structural Insights of Derived Peptides and Compounds

X-ray crystallography is a powerful technique that can provide a precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, this method is invaluable for determining the structures of peptides and other complex molecules derived from it. nih.gov

Quantitative Analytical Methods in Research Contexts (e.g., titrimetric analysis)

While modern spectroscopic and chromatographic methods are predominant, classical quantitative techniques like titrimetric analysis can still find application in specific research contexts. For Boc-protected amino acids, the removal of the Boc group is typically achieved under acidic conditions. acs.org

In a research setting, a titrimetric method could potentially be developed to quantify the amount of this compound in a sample. For instance, after acidic hydrolysis to remove the Boc group, the resulting free amine could be titrated with a standardized solution of a strong acid. However, this method would be less specific and sensitive compared to modern techniques like HPLC and would require careful control of reaction conditions to ensure complete deprotection without side reactions. The progress of reactions involving Boc-protected amino acids, such as saponification of a methyl ester, can be monitored by techniques like thin-layer chromatography (TLC).

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing Boc-Tyr(Me)-OMe Derived Ligands

The field of asymmetric catalysis is continually seeking more efficient and selective catalysts. Amino acid derivatives provide a chiral backbone that is ideal for designing sophisticated ligands for transition metal catalysts. This compound, with its protected functional groups, serves as a versatile building block in this endeavor.

A significant area of research involves the synthesis of phosphinite ligands derived from amino acids. For instance, the hydroxyl group of the tyrosine side chain can be functionalized to create phosphinite ligands such as Boc-Tyr(OPPh₂)-OMe. These ligands, containing a chiral amino acid scaffold, can coordinate with transition metals like palladium (Pd) and platinum (Pt) to form well-defined complexes. researchgate.net Research has demonstrated that these amino acid-derived phosphinites readily form complexes with Pd(II) and Pt(II), yielding compounds of the general formula [Ligand]₂MCl₂. researchgate.netresearchgate.net

These metal complexes are being explored for their catalytic activity in a variety of organic transformations. Palladium complexes bearing dipeptide phosphinite ligands, such as Boc-Phe-Tyr(OPEt₂)-OMe, have shown promise in asymmetric Heck reactions. rsc.org The steric and electronic properties of the ligand, influenced by the amino acid structure and the substituents on the phosphorus atom, play a crucial role in the efficiency and enantioselectivity of the catalytic process. researchgate.net The modular nature of these peptide-based ligands allows for fine-tuning of the catalyst's properties to suit specific reactions, such as allylic alkylations and cross-coupling reactions. rsc.orgnih.gov

| Ligand/Precursor | Metal | Complex Type | Catalytic Application | Reference |

|---|---|---|---|---|

| Boc-Tyr(OPPh₂)-OMe | Pd(II), Pt(II) | [Boc-Tyr(OPPh₂)OMe]₂MCl₂ | General catalysis development | researchgate.net |

| Boc-Phe-Tyr(OPEt₂)OMe | Pd(II) | [Boc-Phe-Tyr(OPEt₂)OMe]₂PdCl₂ | Asymmetric Heck Reactions | rsc.org |

| Ferrocene-based phosphines | Pd(II) | Redox-switchable catalysts | Buchwald–Hartwig cross-coupling | rsc.org |

Future work in this area is directed towards expanding the library of this compound-derived ligands and applying them to a broader range of asymmetric transformations. The goal is to develop highly active and enantioselective catalysts that are robust, reusable, and can operate under mild, environmentally friendly conditions.

Advanced Strategies for Peptide-Based Drug Discovery and Development Leveraging O-Methyltyrosine

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often hindered by poor metabolic stability, rapid clearance, and low oral bioavailability. nih.govexplorationpub.com A key strategy to overcome these limitations is the incorporation of unnatural amino acids, such as O-methyltyrosine (Tyr(Me)).

The methylation of the phenolic hydroxyl group of tyrosine is a subtle modification that can have profound effects on the peptide's properties. This modification protects the peptide from enzymatic degradation by peptidases, which often target natural amino acid residues. nih.govbachem.com By replacing a natural tyrosine with Tyr(Me), researchers can significantly enhance a peptide's half-life in the bloodstream. researchgate.net

This strategy has been successfully applied in the development of peptidomimetic therapeutics. For example, carbetocin, a long-acting analogue of the hormone oxytocin (B344502), incorporates a methyltyrosine at position 2. This modification, along with others, contributes to its enhanced metabolic stability compared to the native hormone. nih.govresearchgate.net O-methylation can also improve membrane permeability and absorption, which are critical for developing orally available peptide drugs. beilstein-journals.org While still a significant challenge, strategies like N- and O-methylation are crucial steps toward achieving this goal. tandfonline.comacs.org

| Peptide/Analogue | Modification | Observed Benefit | Therapeutic Area | Reference |

|---|---|---|---|---|

| Carbetocin (Oxytocin Analogue) | Contains methyltyrosine at position 2 | Enhanced metabolic stability | Postpartum hemorrhage | nih.govresearchgate.net |

| Somatostatin Analogues | N-methylation and other modifications | Increased oral bioavailability and stability | Acromegaly, neuroendocrine tumors | explorationpub.comtandfonline.com |

| General Peptides | Replacement of Tyr with Tyr(Me) | Increased resistance to proteolytic degradation | General drug development | nih.govbachem.com |

Future research will continue to explore the systematic use of O-methyltyrosine and other modified amino acids to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide drugs. The combination of computational design and advanced synthetic methodologies will enable the rational design of next-generation peptide therapeutics with improved stability, targeted delivery, and oral bioavailability. frontiersin.org

Interdisciplinary Applications in Chemical Biology and Advanced Materials Science

The unique chemical properties of this compound and its derivatives make them valuable building blocks not only in catalysis and medicine but also in the interdisciplinary fields of chemical biology and materials science.

In chemical biology, which aims to study and manipulate biological systems using chemical tools, fluorescent probes are essential. Researchers have shown that dipeptides containing tyrosine, such as Boc-Tyr-Trp-OMe, can self-assemble into fluorescent nanoparticles. nih.govrsc.org These nanoparticles exhibit intrinsic fluorescence that can be shifted into the visible spectrum through coordination with metal ions like Zn(II). nih.gov Such biocompatible, photostable nanoparticles are being developed as probes for cellular imaging and as chaperones for targeted drug delivery, demonstrating a powerful link between peptide chemistry and biological applications. nih.govrsc.org

In advanced materials science, there is a growing interest in using biological molecules to create novel materials with unique properties. Tyrosine and its derivatives are particularly attractive building blocks for polymers due to their aromatic side chain and multiple reactive functional groups. rsc.org Researchers have synthesized novel, biocompatible polymers by reacting tyrosine with linkers like diglycidyl ether of bisphenol A (DGEBA). These copolymers have been studied for their ability to interact with DNA, suggesting potential applications in gene delivery. rsc.org Other research has focused on creating tyrosine-derived hydantoin (B18101) polymers that, after activation with chlorine, exhibit potent antimicrobial activity. nih.govtandfonline.com These materials could be used to create surfaces that resist bacterial colonization. The enzymatic polymerization of tyrosine derivatives using peroxidases and proteases offers a green chemistry approach to producing poly(tyrosine)s with different structures and functionalities. acs.org

| Derivative/System | Field | Application | Key Finding | Reference |

|---|---|---|---|---|

| Boc-Tyr-Trp-OMe | Chemical Biology | Cellular imaging probes, drug delivery | Self-assembles into fluorescent nanoparticles upon Zn(II) coordination. | nih.govrsc.org |

| Tyrosine-DGEBA copolymer | Materials Science | Biocompatible materials | Forms a novel copolymer that can interact with DNA. | rsc.org |

| Tyrosine-derived hydantoin polymers | Materials Science | Antimicrobial polymers | Can be halogenated to create potent, anti-bacterial films. | nih.govtandfonline.com |

| Tyrosine ester hydrochlorides | Materials Science | Enzymatic polymerization | Can be polymerized by peroxidases to form functional poly(tyrosine)s. | acs.org |

The future of this research area lies at the intersection of chemistry, biology, and engineering. The self-assembly properties of peptides like this compound will be further exploited to create sophisticated nanostructures for diagnostics, drug delivery, and tissue engineering. frontiersin.orgresearchgate.net The development of new polymers from amino acid building blocks will lead to a new generation of smart, biocompatible, and sustainable materials for biomedical and industrial applications.

Q & A

Q. What are the standard synthetic protocols for Boc-Tyr(Me)-OMe, and what are the critical steps influencing yield and purity?

this compound is synthesized via a three-step procedure involving Boc-protection, methylation, and esterification. A key step is the treatment of Boc-Tyr-OH with KOH in DMF under ice-cooling to ensure controlled methylation . The final TFA deprotection and diethyl ether precipitation are critical for isolating the product with high purity (84% yield). Monitoring reaction pH and temperature during methylation prevents over-alkylation, while rigorous solvent evaporation minimizes residual TFA contamination .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

Confirmatory methods include:

- 1H/13C NMR : Analyze methyl ester signals (~3.7 ppm for OMe) and Boc-group tert-butyl protons (1.4 ppm).

- Mass Spectrometry (MS) : Expected molecular ion peaks for C₁₆H₂₃NO₅ (e.g., [M+H]+ at m/z 326.16) .

- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 280 nm (tyrosine aromatic ring absorption) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., -OMe) on tyrosine influence peptide coupling efficiency?

The -OMe group enhances steric hindrance and reduces nucleophilicity of the phenolic oxygen, affecting regioselectivity in coupling reactions. For example, Suzuki-Miyaura arylation of this compound derivatives shows reduced yields (45–55%) compared to unmodified tyrosine due to steric clashes . Computational modeling (e.g., DFT) can predict coupling sites, while adjusting catalysts (e.g., Pd-based) or reaction solvents (DMF vs. THF) may mitigate inefficiencies .

Q. What experimental strategies optimize this compound synthesis for scale-up while maintaining reproducibility?

- Reaction Optimization : Use kinetic studies to identify rate-limiting steps (e.g., methylation) and adjust reagent stoichiometry (e.g., KOH:Boc-Tyr-OH ratio >1.1:1) .

- Purification : Replace diethyl ether with tert-butyl methyl ether (TBME) for safer large-scale precipitation .

- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure consistent Boc-group retention .

Q. How can contradictory data on substituent effects (e.g., -OMe vs. -NMe₂ in corrosion inhibition) inform peptide synthesis workflows?

While -OMe groups in quinoline derivatives enhance corrosion inhibition via electron donation, they may reduce reactivity in peptide coupling due to steric effects . Researchers should:

Q. What methodologies resolve low yields in this compound-mediated macrocyclization reactions?

Low yields often stem from intramolecular H-bonding or poor solubility. Strategies include:

- Solvent Screening : Replace DMF with DMA or NMP to improve substrate solubility .

- Additives : Use LiCl (0.1–1 M) to disrupt aggregation during cyclization .

- Temperature Gradients : Perform stepwise heating (0°C → 25°C) to favor entropically driven macrocycle formation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

Variations arise from solvent polarity, concentration, or instrument calibration. To standardize

- Reference internal standards (e.g., TMS at 0 ppm) across all experiments.

- Validate shifts against published databases (e.g., SDBS or HMDB) .

- Report solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature conditions explicitly .

Q. What statistical approaches validate the reproducibility of this compound synthesis across labs?

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., reaction time, temperature).

- Inter-lab Studies : Collaborate with ≥3 independent labs to compute %RSD for yield and purity .

- Principal Component Analysis (PCA) : Identify outlier batches based on spectroscopic or chromatographic data .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical reporting of this compound data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.